molecular formula C16H12F5N3O B611773 VU6005649

VU6005649

Número de catálogo: B611773
Peso molecular: 357.28 g/mol
Clave InChI: NYBZCKAQIIPSDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU6005649 es un compuesto que penetra el sistema nervioso central (SNC) y actúa como un modulador alostérico positivo de los receptores metabotrópicos de glutamato 7 y 8 (mGlu7 y mGlu8). Ha demostrado un potencial significativo en la investigación científica debido a su capacidad para modular estos receptores con alta selectividad y eficacia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

VU6005649 se sintetiza a partir de una serie de pirazolo[1,5-a]pirimidinas. La ruta sintética implica múltiples pasos, incluida la formación del núcleo de pirazolo[1,5-a]pirimidina y la funcionalización posterior para introducir los sustituyentes deseados . Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar equipos de grado industrial y garantizar el cumplimiento de las normas de seguridad y ambientales .

Análisis De Reacciones Químicas

Tipos de reacciones

VU6005649 sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios solventes orgánicos (por ejemplo, dimetilsulfóxido, etanol) . Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH específicos y el uso de catalizadores para mejorar las velocidades de reacción .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados se pueden utilizar para estudiar las relaciones estructura-actividad y optimizar la eficacia y la selectividad del compuesto .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neurological Disorders

  • Anxiety and Depression : Research indicates that modulation of mGlu7 can influence anxiety-related behaviors. VU6005649 has been shown to exhibit anxiolytic-like effects in preclinical models, suggesting its potential for treating anxiety disorders .
  • Cognitive Disorders : The compound has demonstrated efficacy in improving cognitive function in animal models of cognitive impairment. For instance, studies utilizing contextual fear conditioning have highlighted its ability to enhance memory retrieval processes .

2. Pain Management

  • Chronic Pain : The modulation of mGlu receptors is linked to pain pathways. This compound could potentially be developed as a treatment for chronic pain conditions by altering pain perception through its action on mGlu7 and mGlu8 .

3. Neuroprotection

  • Neurodegenerative Diseases : Given the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound's ability to modulate glutamatergic signaling may offer neuroprotective benefits .

Case Studies

Study Objective Findings
Abe et al. (2017)Investigate sedative effectsThis compound displayed sedative properties through off-target effects at the neurokinin-1 receptor, observed in both wild-type and mGlu7 knockout mice .
Jalan-Sakrikar et al. (2014)Assess cognitive enhancementDemonstrated that this compound improved memory retrieval in contextual fear conditioning tests, indicating potential use in cognitive disorders .
Tocris Bioscience (2024)Characterize receptor selectivityConfirmed that this compound showed >3.8 fold selectivity for mGlu7 and mGlu8 over other receptors, establishing its utility as a selective pharmacological tool .

Actividad Biológica

VU6005649 is a novel compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluR), specifically mGluR7 and mGluR8. This compound has garnered attention due to its potential therapeutic implications in various neurological disorders, including anxiety, autism, schizophrenia, and Rett syndrome. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

This compound is derived from a series of pyrazolo[1,5-a]pyrimidine compounds. Its design focused on enhancing central nervous system (CNS) penetration and selective modulation of mGlu receptors. The compound exhibits dual activity as a PAM for both mGluR7 and mGluR8, which are classified under Group III mGlu receptors.

Key Pharmacological Properties

  • Potency : this compound demonstrates an effective concentration (EC50) of approximately 650 nM for mGluR7 and 2.6 µM for mGluR8, indicating a significant degree of selectivity towards mGluR7 compared to other mGlu receptors .
  • CNS Penetration : The compound shows favorable pharmacokinetic properties with a high free fraction in rat plasma and brain, suggesting effective CNS delivery .
  • Off-target Effects : Notably, this compound also interacts with the neurokinin-1 receptor (NK1), which may contribute to observed sedative effects in both wild-type and genetically modified mice lacking mGluR7 .

In Vivo Efficacy

The biological activity of this compound has been evaluated in several animal models to assess its cognitive-enhancing effects.

Case Study: Contextual Fear Conditioning Model

In a mouse model of contextual fear conditioning (CFC), this compound was administered at a dose of 50 mg/kg via intraperitoneal injection. The results indicated modest but significant pro-cognitive effects on associative learning. However, sedation was noted as a confounding factor that may have masked the full potential of the compound's efficacy .

Comparative Analysis with Other Compounds

The following table summarizes the comparative potency and efficacy of this compound with other known mGlu receptor modulators:

CompoundTarget ReceptorEC50 (nM)Efficacy (%)Notes
This compoundmGluR7650ModerateDual PAM; sedative effects noted
mGluR82600Low
VU0155094mGluR43200HighSelective PAM
mGluR71500Moderate
mGluR8900High

This compound acts by binding to allosteric sites on the mGlu receptors, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of receptor activity in a more physiologically relevant manner compared to traditional orthosteric agonists.

Propiedades

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZCKAQIIPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.